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Compound of Interest

Compound Name: FR 901379

Cat. No.: B15582353 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

challenges related to high viscosity during the fermentation of FR901379.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity in FR901379 fermentation broth?

High viscosity in the fermentation broth of Coleophoma empetri producing FR901379 is

primarily attributed to two factors:

Biomass Concentration: As the fungal mycelium grows, the density of the biomass

increases, leading to a more viscous broth.[1][2][3]

Mycelial Morphology: The filamentous nature of the fungus can lead to the entanglement of

hyphae, forming a dense network that significantly increases the viscosity of the culture.[2][4]

Unfavorable morphology, such as long, unbranched hyphae, exacerbates this issue.

Q2: What are the negative impacts of high viscosity on FR901379 production?

High viscosity can severely hinder the fermentation process by:

Impeding Mass Transfer: A viscous broth limits the efficient transfer of oxygen and nutrients

to the fungal cells and the removal of metabolic byproducts. This can lead to oxygen

limitation and nutrient starvation, ultimately reducing the productivity of FR901379.
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Creating Inhomogeneous Mixing: Poor mixing results in gradients of nutrients, pH, and

dissolved oxygen within the fermenter, leading to inconsistent cell growth and product

formation.[5]

Increasing Power Consumption: More energy is required to agitate a highly viscous broth to

achieve adequate mixing.

Complicating Downstream Processing: A viscous broth can be challenging and costly to filter

and process for the purification of FR901379.[6]

Q3: What are the main strategies to mitigate high viscosity in FR901379 fermentation?

Several strategies can be employed to control and reduce the viscosity of the fermentation

broth:

Medium Optimization: Replacing complex organic nitrogen sources with ammonium sulfate

and corn steep liquor has been shown to be effective.[5][7]

Fed-Batch Fermentation: Intermittent feeding of the carbon source can help control biomass

growth and, consequently, viscosity.[5][7]

Bioreactor Design and Operation: Utilizing specialized impellers, such as the FULLZONE

impeller, can improve mixing efficiency and reduce shear stress, which can positively

influence mycelial morphology.[5][7]

Strain Improvement: Employing mutagenesis and screening techniques to select for mutant

strains with altered mycelial morphology (e.g., smaller, more uniform pellets) can lead to

significantly lower broth viscosity.[4]

Metabolic Engineering: Genetically modifying the producing strain to optimize the

biosynthetic pathway can not only increase product titer but may also influence cellular

morphology and broth rheology.[8][9][10]

Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Increase in Broth
Viscosity Early in Fermentation
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Possible Cause: Suboptimal medium composition leading to excessive initial biomass growth.

Troubleshooting Steps:

Modify Nitrogen Source:

Recommendation: Replace complex organic nitrogen sources with a combination of

ammonium sulfate and corn steep liquor.

Experimental Protocol:

Prepare a basal fermentation medium containing glucose, corn starch, peptone, and

mineral salts.

In the experimental group, substitute the primary organic nitrogen source with

ammonium sulfate and corn steep liquor. A starting point for optimization could be based

on maintaining a similar carbon-to-nitrogen (C/N) ratio.

Monitor biomass concentration and broth viscosity throughout the fermentation.

Implement a Fed-Batch Strategy:

Recommendation: Instead of adding all the carbon source at the beginning, use an

intermittent or continuous feeding strategy.

Experimental Protocol:

Start the fermentation with a lower initial concentration of the primary carbon source

(e.g., glucose).

Once the initial carbon source is nearly depleted (as determined by offline measurement

or online respiratory data), initiate a feed of a concentrated carbon source solution.

The feed rate should be carefully controlled to maintain a low but non-limiting substrate

concentration.
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Issue 2: High Viscosity Accompanied by Poor Mixing
and Low Dissolved Oxygen Levels
Possible Cause: Inefficient agitation and oxygen transfer due to high biomass density and non-

Newtonian fluid behavior.

Troubleshooting Steps:

Optimize Agitation:

Recommendation: If using a standard Rushton turbine, consider switching to an impeller

designed for high viscosity fluids, such as a FULLZONE impeller. This type of impeller

provides better axial mixing and lower shear rates.[5]

Experimental Protocol:

Conduct parallel fermentation runs, one with a standard impeller and another with a

FULLZONE impeller.

Maintain the same power input per unit volume (P/V) for both fermentations initially.

Monitor mixing time, dissolved oxygen levels, and broth viscosity. The FULLZONE

impeller has been shown to reduce viscosity from over 20,000 cP to below 10,000 cP,

and in some cases, as low as 1000 cP in larger scale fermentors.[5][7]

Adjust Aeration Rate:

Recommendation: Increase the aeration rate to improve oxygen supply. However, be

cautious as excessive aeration can lead to cell damage from high shear stress, especially

with certain impeller types.

Experimental Protocol:

Systematically increase the aeration rate (vvm, volume of air per volume of broth per

minute) in small increments.

Monitor the dissolved oxygen concentration and off-gas composition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27475924/
https://pubmed.ncbi.nlm.nih.gov/27475924/
https://www.uobabylon.edu.iq/eprints/publication_2_3781_77.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observe any changes in mycelial morphology and FR901379 production to ensure that

increased aeration is not having a negative impact.

Issue 3: Consistently High Viscosity Across Multiple
Fermentation Batches
Possible Cause: The inherent morphology of the wild-type Coleophoma empetri strain is prone

to forming highly viscous cultures.

Troubleshooting Steps:

Strain Improvement through Mutagenesis:

Recommendation: Generate a mutant library through physical (e.g., UV) or chemical

mutagenesis and screen for strains with a more favorable, less viscous morphology (e.g.,

pelletized growth).

Experimental Protocol:

Expose a spore suspension of the parent strain to a mutagenic agent.

Plate the treated spores and select individual colonies.

Screen the mutants in small-scale shake flask cultures, visually assessing the broth

viscosity and mycelial morphology.

Promising mutants with lower viscosity should then be tested in bioreactors to confirm

their phenotype and assess FR901379 production. Strains with smaller and more

uniform mycelium pellets have been shown to result in lower fermentation broth

viscosity.[4]

Quantitative Data Summary
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Parameter Condition Result Reference

Broth Viscosity Standard Medium > 20,000 cP [5][7]

Modified Medium

(Ammonium Sulfate &

Corn Steep Liquor) +

Fed-Batch

< 10,000 cP [5][7]

Use of FULLZONE

Impeller in 4 m³

fermentor

~1,000 cP [5][7]

FR901379 Titer Wild-Type Strain ~0.3 g/L [10]

Engineered Strain

(Overexpressing

mcfJ)

~1.3 g/L [10]

Engineered Strain (co-

expressing mcfJ,

mcfF, mcfH) in Fed-

Batch

~4.0 g/L [10]

Experimental Protocols
Protocol 1: Viscosity Measurement of Fermentation
Broth
This protocol describes the general procedure for measuring the apparent viscosity of a non-

Newtonian fermentation broth using a rotational viscometer.

Materials:

Rotational viscometer with appropriate spindles

Temperature-controlled water bath

Beaker or sample container
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FR901379 fermentation broth sample

Procedure:

Sample Preparation: Withdraw a representative sample of the fermentation broth from the

bioreactor. It is crucial to measure the viscosity immediately to avoid changes due to

temperature fluctuations or settling of the biomass.

Instrument Setup:

Select a spindle and rotational speed appropriate for the expected viscosity range. For

highly viscous broths, a lower speed and a larger spindle surface area are typically used.

Calibrate the viscometer according to the manufacturer's instructions, often using a

standard fluid of known viscosity.

Measurement:

Place the broth sample in the container and allow it to equilibrate to the desired

temperature in the water bath.

Immerse the spindle into the broth up to the marked level.

Start the spindle rotation at the selected speed and allow the reading to stabilize.

Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

It is recommended to take readings at multiple shear rates (rotational speeds) to

characterize the non-Newtonian behavior of the broth.

Visualizations
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Caption: Relationship between fermentation conditions, cellular responses, and FR901379

production.
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Caption: Troubleshooting workflow for addressing high viscosity in FR901379 fermentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15582353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

